![molecular formula C14H26N2O3 B14885093 tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate is a complex organic compound that features a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the tert-butyl group and the azabicyclo[3.2.1]octane scaffold makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Scaffold: This step involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane core, which is central to the compound’s structure.
Introduction of the Hydroxy Group: The hydroxy group is introduced through selective oxidation reactions.
Attachment of the Tert-butyl Carbamate Group: This step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,3r,5S)-2-oxo-8-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate
Uniqueness
Tert-butyl (2-((1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate is unique due to its specific combination of functional groups and the azabicyclo[3.2.1]octane scaffold. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-7-6-14(18)8-10-4-5-11(9-14)16-10/h10-11,16,18H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
RFTNQHUFQRCQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



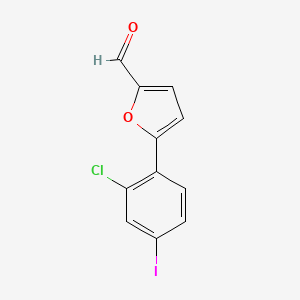
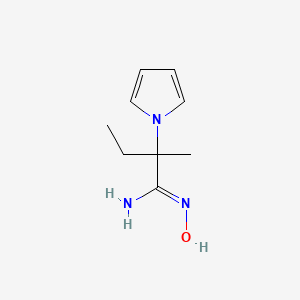

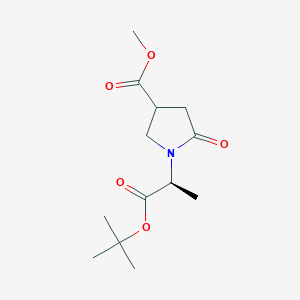
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
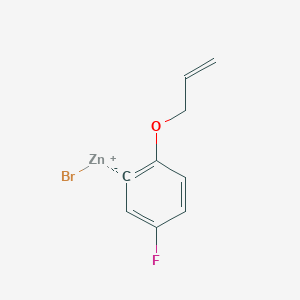
![(2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid](/img/structure/B14885046.png)
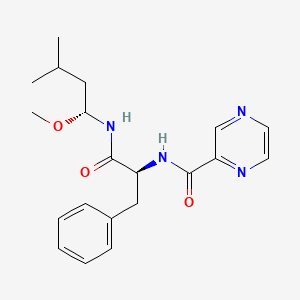
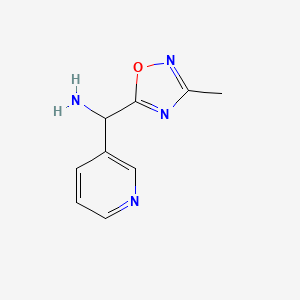
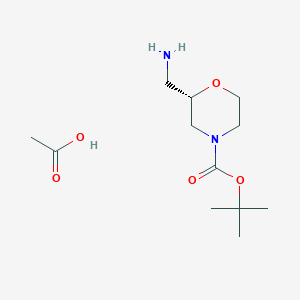
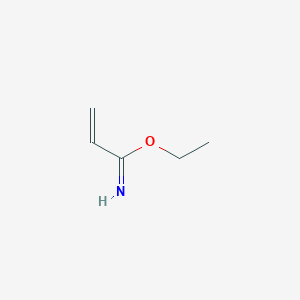
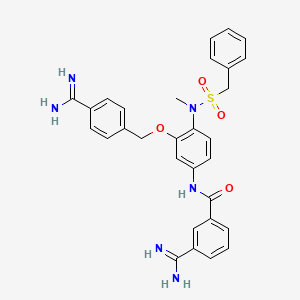
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
